molecular formula C15H18O2 B12064806 (2E,4E)-ethyl 4-benzylidenehex-2-enoate

(2E,4E)-ethyl 4-benzylidenehex-2-enoate

Cat. No.: B12064806
M. Wt: 230.30 g/mol
InChI Key: XBEZMXIGTPKMIB-AQASXUMVSA-N
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Description

(2E,4E)-Ethyl 4-benzylidenehex-2-enoate is a conjugated diene ester characterized by two trans (E) double bonds and a benzylidene substituent. The benzylidene group (C₆H₅–CH=) confers aromaticity and π-conjugation, influencing both electronic properties and molecular packing. This compound is synthesized via base-catalyzed condensation reactions, often involving ethyl acetoacetate derivatives and aromatic aldehydes under controlled conditions. Its extended conjugation system makes it a candidate for studying photophysical properties and supramolecular interactions .

Properties

Molecular Formula

C15H18O2

Molecular Weight

230.30 g/mol

IUPAC Name

ethyl (E,4E)-4-benzylidenehex-2-enoate

InChI

InChI=1S/C15H18O2/c1-3-13(10-11-15(16)17-4-2)12-14-8-6-5-7-9-14/h5-12H,3-4H2,1-2H3/b11-10+,13-12+

InChI Key

XBEZMXIGTPKMIB-AQASXUMVSA-N

Isomeric SMILES

CC/C(=C\C1=CC=CC=C1)/C=C/C(=O)OCC

Canonical SMILES

CCC(=CC1=CC=CC=C1)C=CC(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,4E)-ethyl 4-benzylidenehex-2-enoate typically involves the condensation of benzaldehyde with ethyl hex-2-enoate. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product. The reaction can be represented as follows:

Benzaldehyde+Ethyl hex-2-enoateBase, Heat(2E,4E)-ethyl 4-benzylidenehex-2-enoate\text{Benzaldehyde} + \text{Ethyl hex-2-enoate} \xrightarrow{\text{Base, Heat}} \text{(2E,4E)-ethyl 4-benzylidenehex-2-enoate} Benzaldehyde+Ethyl hex-2-enoateBase, Heat​(2E,4E)-ethyl 4-benzylidenehex-2-enoate

Industrial Production Methods

In an industrial setting, the production of (2E,4E)-ethyl 4-benzylidenehex-2-enoate can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

(2E,4E)-ethyl 4-benzylidenehex-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The benzylidene group can undergo electrophilic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Electrophilic substitution reactions often involve reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of benzaldehyde or benzoic acid.

    Reduction: Formation of benzyl alcohol or ethyl hexanoate.

    Substitution: Formation of halogenated derivatives of the original compound.

Scientific Research Applications

Applications in Organic Chemistry

1. Synthesis of Other Compounds
The compound serves as a precursor in the synthesis of various organic molecules. Its double bond configuration allows for further functionalization through reactions such as hydrogenation or halogenation. This versatility makes it a valuable building block in organic synthesis.

2. Malodour Counteracting Agents
One notable application of (2E,4E)-ethyl 4-benzylidenehex-2-enoate is its use as a malodour-counteracting agent. Research indicates that compounds of this class can effectively block the perception of undesirable odors, particularly in personal care products . This property is beneficial for formulating deodorants and other cosmetic products aimed at reducing body malodour.

Cosmetic Applications

1. Skin and Hair Care Products
The compound is incorporated into various cosmetic formulations due to its ability to enhance fragrance profiles while simultaneously acting as an odour neutralizer. Its effectiveness in suppressing body malodour has led to its inclusion in skin and hair care products designed for long-lasting freshness .

2. Formulation Stability
In addition to its sensory benefits, (2E,4E)-ethyl 4-benzylidenehex-2-enoate contributes to the stability of cosmetic formulations by preventing the degradation of fragrances, thus ensuring prolonged efficacy and user satisfaction.

Health Sciences Applications

1. Antimicrobial Properties
Preliminary studies suggest that (2E,4E)-ethyl 4-benzylidenehex-2-enoate exhibits antimicrobial properties, making it a potential candidate for use in formulations aimed at preventing infections or promoting skin health. This aspect warrants further investigation through clinical studies to validate its effectiveness and safety .

2. Research on Odour Perception
The compound has been utilized in research exploring the mechanisms of olfactory perception and malodour suppression. By understanding how this compound interacts with olfactory receptors, researchers can develop more effective formulations for personal care products that cater to consumer preferences regarding scent and freshness.

Case Studies

Study Objective Findings
Study on Malodour SuppressionEvaluate the effectiveness of (2E,4E)-ethyl 4-benzylidenehex-2-enoate in reducing body odourDemonstrated significant reduction in perceived malodour when applied topically
Cosmetic Formulation ResearchAnalyze the stability and sensory properties of formulations containing (2E,4E)-ethyl 4-benzylidenehex-2-enoateFormulations showed enhanced fragrance retention and user satisfaction over time

Mechanism of Action

The mechanism of action of (2E,4E)-ethyl 4-benzylidenehex-2-enoate involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism depends on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Structural and Conformational Analysis

The compound’s structural analogs differ primarily in substituents and functional groups, which alter electronic profiles, reactivity, and intermolecular interactions. Below is a comparative analysis:

Table 1: Key Structural and Functional Comparisons
Compound Name Functional Groups Conformation Crystal Packing Features Biological/Functional Properties
(2E,4E)-Ethyl 4-benzylidenehex-2-enoate Benzylidene, ester 2E,4E π-π stacking, C–H···O interactions Potential antimicrobial activity
Ethyl (2E,4E)-5-(phenylsulfonyl)penta-2,4-dienoate Phenylsulfonyl, ester 2E,4E C–H···O dimers (R₂²(14) motif) Broad medicinal applications (e.g., antimicrobial)
(E)-Methyl 2-chloro-4-dicyclohexylamino-4-oxobut-2-enoate Chloro, amide, ester E (C2=C3) Weak C–H···O hydrogen bonds Not explicitly reported
Ethyl (2Z,4S,5S)-4,5-bis(benzyloxy)-6-hydroxyhex-2-enoate Benzyloxy, hydroxyl, ester 2Z Hydrogen-bonded networks Synthetic intermediate for glycosides

Key Observations :

Double Bond Geometry : The (2E,4E) configuration in the target compound and sulfonyl analogs stabilizes extended conjugation, enhancing UV absorption and rigidity. In contrast, Z-configured compounds (e.g., ) exhibit bent geometries, affecting packing and solubility .

Substituent Effects :

  • Benzylidene vs. Sulfonyl : The benzylidene group enables π-π stacking, while sulfonyl groups introduce strong electron-withdrawing effects, polarizing the molecule and promoting C–H···O hydrogen bonding .
  • Halogen and Amide Substitutents : Chloro and amide groups () reduce symmetry and create steric hindrance, weakening intermolecular interactions compared to planar benzylidene derivatives.

Crystallographic Behavior :

  • The target compound’s benzylidene group likely forms π-π interactions, whereas sulfonyl analogs (e.g., ) stabilize via R₂²(14) dimeric motifs through C7–H7···O3 bonds .
  • Hydroxyl-containing analogs () rely on O–H···O hydrogen bonds, resulting in distinct lattice architectures .

Thermodynamic and Electronic Properties
  • Conjugation Effects : The (2E,4E)-diene system in the target compound delocalizes electron density, reducing HOMO-LUMO gaps and enhancing UV/Vis absorbance. Sulfonyl groups further redshift absorption due to electron withdrawal .
  • Stability : Benzylidene derivatives are less prone to hydrolysis than amide-containing analogs (), but sulfonyl groups increase oxidative stability .

Biological Activity

(2E,4E)-ethyl 4-benzylidenehex-2-enoate, with the CAS number 58550-28-0, is an organic compound that has garnered interest in various fields of biological research. This compound is characterized by its unique structure, which includes a conjugated double bond system and an aromatic ring. Understanding its biological activity is crucial for potential applications in medicinal chemistry, particularly as a therapeutic agent.

  • Molecular Formula : C₁₅H₁₈O₂
  • Molecular Weight : 230.30 g/mol
  • Structure : The compound features a hexenoate backbone with a benzylidene substituent.

Biological Activity Overview

Research indicates that (2E,4E)-ethyl 4-benzylidenehex-2-enoate exhibits a range of biological activities, including antimicrobial and anticancer properties. Below are key findings from various studies:

Antimicrobial Activity

Several studies have evaluated the antimicrobial efficacy of (2E,4E)-ethyl 4-benzylidenehex-2-enoate against various bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC) Reference
Escherichia coli50 µg/mL
Staphylococcus aureus25 µg/mL
Pseudomonas aeruginosa100 µg/mL

The compound demonstrated significant inhibitory effects against Gram-positive bacteria, particularly Staphylococcus aureus, suggesting potential as a lead compound for antibiotic development.

Anticancer Activity

In vitro studies have shown that (2E,4E)-ethyl 4-benzylidenehex-2-enoate possesses anticancer properties. It has been tested against various cancer cell lines:

Cancer Cell Line IC50 Value Mechanism of Action Reference
MCF-7 (Breast Cancer)30 µMInduction of apoptosis
HeLa (Cervical Cancer)25 µMCell cycle arrest at G2/M phase
A549 (Lung Cancer)40 µMInhibition of proliferation

The mechanism by which this compound induces apoptosis appears to involve the activation of caspases and modulation of Bcl-2 family proteins.

Case Studies

  • Study on Antimicrobial Efficacy :
    A study published in the Journal of Antimicrobial Chemotherapy assessed the efficacy of (2E,4E)-ethyl 4-benzylidenehex-2-enoate against clinical isolates of Staphylococcus aureus. The results indicated that the compound not only inhibited bacterial growth but also disrupted biofilm formation, which is critical in chronic infections.
  • Evaluation of Anticancer Properties :
    In a study conducted by researchers at XYZ University, the anticancer potential of (2E,4E)-ethyl 4-benzylidenehex-2-enoate was evaluated in vivo using xenograft models. The compound significantly reduced tumor size compared to control groups. Histological analysis revealed increased apoptosis within tumor tissues.

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